REACTION_CXSMILES
|
[CH:1]([N:4](C(C)C)[CH2:5]C)(C)C.[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([Br:20])=[C:15]([CH:19]=1)[C:16](O)=[O:17].CNC.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1>CN(C=O)C.O>[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([Br:20])=[C:15]([CH:19]=1)[C:16]([N:4]([CH3:5])[CH3:1])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
And the reaction mixture was stirred at room temperature 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted by ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |